molecular formula C17H11BrClN3O5S2 B2548089 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate CAS No. 896015-95-5

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Cat. No.: B2548089
CAS No.: 896015-95-5
M. Wt: 516.77
InChI Key: AZSUUJKTOGPOAZ-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C17H11BrClN3O5S2 and its molecular weight is 516.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and methodologies for creating derivatives of thiadiazoles and pyran compounds, focusing on enhancing their chemical properties and potential biological applications. For instance, novel synthetic strategies have been employed to create a range of heterocyclic compounds, including thiadiazoles, which are of interest due to their potential pharmacological activities (El-Rahman et al., 2009). Similarly, the synthesis and crystal structure of related pyran derivatives have been investigated, providing insights into their molecular configurations and the impact on their biological activities (Xiao-lon, 2015).

Biological Activities

Extensive research has focused on evaluating the biological activities of thiadiazole and pyran derivatives, including anti-inflammatory, antimicrobial, antitumor, and insecticidal activities. For example, certain derivatives have demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Kumar, 2022). Antimicrobial and antitumor evaluations of these compounds have also revealed promising results, highlighting their potential in the development of new treatments for various diseases (El‐Emary et al., 2002; Hammam et al., 2005).

Chemical Properties and Applications

The chemical properties and applications of thiadiazole and pyran derivatives extend beyond biological activities, encompassing areas such as material science and catalysis. The design and synthesis of these compounds often involve innovative methodologies, including ultrasound-assisted synthesis, to improve yields and reaction rates (El-Rahman et al., 2009). These approaches not only enhance the efficiency of the synthetic processes but also contribute to a deeper understanding of the compounds' potential applications in various fields.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)11-4-9(18)2-3-12(11)19/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSUUJKTOGPOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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